molecular formula C20H18ClN3O5S B2774761 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide CAS No. 922481-62-7

1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2774761
CAS No.: 922481-62-7
M. Wt: 447.89
InChI Key: GLKGNNGISMZFRN-UHFFFAOYSA-N
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Description

1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C20H18ClN3O5S and a molecular weight of 447.9 g/mol . This chemical entity features a complex structure incorporating multiple pharmacologically relevant moieties, including a piperidine ring, a sulfonamide group, a 4-chlorophenyl unit, and a 1,3-dioxoisoindolin (phthalimide) group. The integration of sulfonamide and amide functional groups is of significant interest in medicinal chemistry. Sulfonamides and amides are present in a wide range of established therapeutic agents, and research into non-nitrogen heterocyclic compounds with these features is a developing area for the discovery of new bioactive molecules . The specific combination of these groups in this compound makes it a valuable intermediate or candidate for research programs focused on synthetic chemistry, drug discovery, and the investigation of structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(1,3-dioxoisoindol-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c21-13-4-6-14(7-5-13)30(28,29)24-10-8-12(9-11-24)18(25)22-16-3-1-2-15-17(16)20(27)23-19(15)26/h1-7,12H,8-11H2,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKGNNGISMZFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=C2C(=O)NC3=O)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies. This article explores its biological activity, focusing on enzyme inhibition, cytotoxic effects, and structural comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a dioxoisoindoline moiety. Its molecular formula is C20H18ClN3O5SC_{20}H_{18}ClN_{3}O_{5}S with a molecular weight of 447.9 g/mol .

Enzyme Inhibition

This compound has been identified as an inhibitor of the enzyme NUDT5. This enzyme plays a crucial role in hormone signaling pathways in breast cancer cells, leading to significant cytotoxic effects against MCF7 cell lines. The compound's ability to inhibit tumor necrosis factor-alpha (TNF-α) suggests its potential in modulating immune responses and reducing inflammation.

Table 1: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 Value (µM)
NUDT5CompetitiveNot specified
TNF-αNon-competitiveNot specified

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, particularly breast cancer (MCF7). The mechanism involves the alteration of cellular signaling pathways due to enzyme inhibition, which can impede tumor growth and promote apoptosis in cancer cells .

Comparative Analysis with Related Compounds

Several compounds share structural features or biological activities with this compound. These include:

Compound NameStructural FeaturesBiological Activity
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamideSimilar dioxoisoindoline coreCytotoxic against MCF7 cells
N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamideShares dioxoisoindoline structurePotential anti-cancer activity
5-(4-chlorophenyl)-1H-pyrazole derivativesIncludes pyrazole moietyAntitumor properties
Thiazole-based derivativesDifferent core structure but similar applicationsAntimicrobial and anticancer activities

These comparisons highlight the unique action of this compound through its specific sulfonyl group and distinct mode of action against targeted enzymes .

Case Studies and Research Findings

Recent studies have further elucidated the pharmacological behavior of this compound. For instance, a series of derivatives were synthesized and evaluated for their antibacterial activity and enzyme inhibitory properties. The results indicated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, with some derivatives showing significant inhibition of urease and acetylcholinesterase .

Table 2: Antibacterial Activity Data

Compound NameBacterial StrainActivity Level
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-Mercapto-1,3,4-OxadiazoleSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate

Q & A

Q. Optimized conditions :

  • Temperature control (0–25°C) during sulfonylation to minimize side reactions .
  • Catalytic DMAP for efficient amide bond formation .

Basic: How is the crystal structure determined, and which software tools are employed?

  • X-ray crystallography : Single crystals are grown via slow evaporation of solvent (e.g., ethanol/water mixtures). Diffraction data collected on a Bruker SMART CCD diffractometer .
  • Refinement : SHELX programs (SHELXL for structure refinement, SHELXS for solution) are used to model atomic positions and thermal parameters. The R-factor threshold for acceptable refinement is typically <0.05 .
  • Validation : PLATON or Mercury for checking hydrogen bonding and π-π interactions .

Advanced: What strategies resolve discrepancies in biological activity data across assays?

  • Orthogonal assays : Use complementary methods (e.g., enzymatic inhibition assays vs. cell-based viability assays) to confirm target engagement .
  • Structural validation : Compare crystallographic data with docking simulations to verify binding modes .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify assay variables (e.g., pH, temperature) contributing to variability .

Advanced: How can computational modeling predict enzyme interactions, and how is this validated?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding poses using the enzyme’s crystal structure (e.g., Akt kinase PDB: 4EKL) .
  • MD simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories .
  • Validation :
    • Overlay predicted poses with X-ray co-crystal structures .
    • Compare calculated binding energies (ΔG) with experimental IC50 values .

Basic: What spectroscopic techniques characterize purity and structure?

  • NMR : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm sulfonamide (-SO2-) and amide (-CONH-) groups .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) .
  • IR spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O) .

Advanced: What experimental designs optimize multi-step synthesis?

  • Flow chemistry : Continuous flow reactors improve yield in sulfonylation by enhancing mixing and heat transfer .
  • DoE : Screen variables (e.g., solvent polarity, catalyst loading) using a factorial design to maximize step efficiency .
  • In-line analytics : UV-Vis or FTIR monitoring for real-time reaction progress .

Advanced: How does the sulfonamide group influence pharmacokinetics?

  • Solubility : LogP calculations (e.g., using MarvinSuite) predict increased hydrophilicity compared to non-sulfonylated analogs .
  • Metabolic stability : Microsomal assays (human liver microsomes) assess oxidative degradation rates .
  • Plasma protein binding : Equilibrium dialysis or SPR to measure albumin affinity .

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